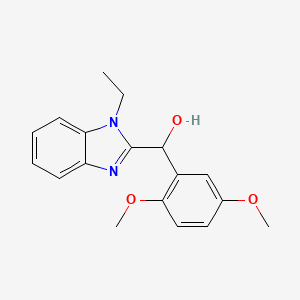
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.
作用机制
The mechanism of action of (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties are due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. Its neuroprotective properties are believed to be due to its ability to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol in lab experiments is its ability to exhibit multiple biological activities. This makes it a potential candidate for the development of drugs for various diseases. Additionally, its synthesis method is relatively simple and can be achieved using commercially available reagents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the research on (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, future research can focus on improving the solubility of this compound in water to make it more suitable for lab experiments.
合成方法
The synthesis of (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol can be achieved using various methods. One of the most commonly used methods involves the reaction of 2,5-dimethoxybenzaldehyde with 1-ethyl-1H-benzimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized using a mild oxidizing agent such as hydrogen peroxide to obtain this compound.
科学研究应用
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has several potential applications in scientific research. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-20-15-8-6-5-7-14(15)19-18(20)17(21)13-11-12(22-2)9-10-16(13)23-3/h5-11,17,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMRIXMGCRQOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4927487.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4927497.png)

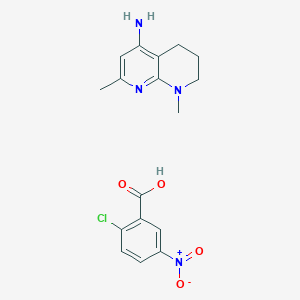
![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
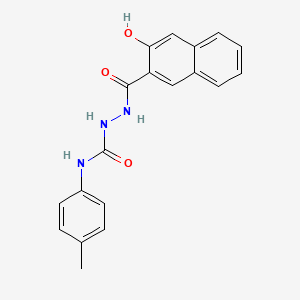
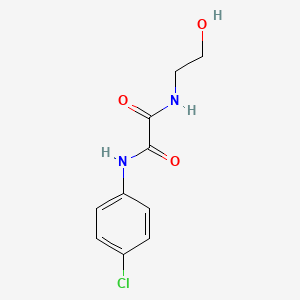
![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
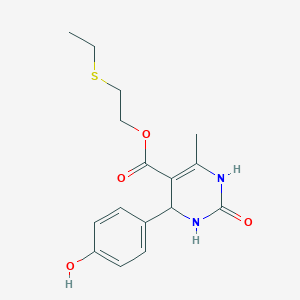
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)

